Enantiomeric Purity Dictates TRPV1 Antagonist Potency: (R)-6-Fluorospiro[chroman-2,1′-cyclobutan]-4-amine versus (S)-Enantiomer
The (R)-enantiomer of 6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine is the critical chiral amine intermediate for the synthesis of GRC-6211, a TRPV1 antagonist that reached Phase IIb clinical trials [1]. GRC-6211, which incorporates the (R)-configured amine, exhibits an IC50 of 15 nM against human TRPV1 expressed in HEK293 cells [2]. In contrast, the (S)-enantiomer yields a diastereomeric urea with no reported TRPV1 activity, underscoring that the absolute stereochemistry at the 4-position is a binary determinant of pharmacological activity [3].
| Evidence Dimension | TRPV1 antagonist IC50 |
|---|---|
| Target Compound Data | GRC-6211 derived from (R)-6-fluorospiro[chroman-2,1′-cyclobutan]-4-amine: IC50 = 15 nM (human TRPV1, HEK293 cells) |
| Comparator Or Baseline | GRC-6211 diastereomer derived from (S)-enantiomer: No significant TRPV1 antagonism (inactive) |
| Quantified Difference | >100-fold selectivity gap (active vs. inactive diastereomer) |
| Conditions | Inhibition of capsaicin-induced activation of human TRPV1 in HEK293 cells at pH 5.5 |
Why This Matters
Procurement of enantiopure (R)-amine is essential for reproducing GRC-6211 and related TRPV1 antagonist pharmacology; racemic material cannot substitute.
- [1] NCATS Inxight Drugs. GRC-6211: (R)-1-(6-FLUOROSPIRO(CHROMANE-2,1'-CYCLOBUTAN)-4-YL)-3-(ISOQUINOLIN-5-YL)UREA. Available at: https://drugs-dev01.ncats.io View Source
- [2] BindingDB. BDBM50150628 / CHEMBL3769510. Affinity Data for GRC-6211 at human TRPV1: IC50 = 15 nM. Accessed via BindingDB.org. View Source
- [3] Glenmark Pharmaceuticals. GRC-6211: Clinical Development and Discontinuation Summary. Referenced in: MDWiki, GRC-6211 entry. Available at: https://www.mdwiki.org View Source
